

Introduction: A Versatile Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-methoxy-1-nitrobenzene

Cat. No.: B183249

[Get Quote](#)

4-Bromo-2-methoxy-1-nitrobenzene, also known as 4-Bromo-2-nitroanisole, is a substituted aromatic compound of significant interest in the fields of organic synthesis, pharmaceutical development, and materials science.^{[1][2]} With the CAS Number 33696-00-3, this light yellow crystalline powder serves as a crucial building block for constructing more complex molecular architectures.^{[1][3]} Its strategic placement of a bromine atom, a methoxy group, and a nitro group on a benzene ring provides a unique combination of reactivity and functionality, making it a valuable precursor for a wide range of chemical transformations.^[1] This guide offers a comprehensive overview of its chemical properties, historical synthetic context, modern preparation methods, and key applications, tailored for researchers and professionals in the chemical sciences.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **4-Bromo-2-methoxy-1-nitrobenzene** are fundamental to its handling, reactivity, and analytical characterization. These properties dictate its behavior in various solvents and reaction conditions.

Table 1: Physicochemical Properties of **4-Bromo-2-methoxy-1-nitrobenzene**

Property	Value	Reference(s)
IUPAC Name	4-bromo-1-methoxy-2-nitrobenzene	[4]
Synonyms	4-Bromo-2-nitroanisole, 2-Nitro-4-bromoanisole	[1][5]
CAS Number	33696-00-3	[3]
Molecular Formula	C ₇ H ₆ BrNO ₃	[3][5]
Molecular Weight	232.03 g/mol	[4][5]
Appearance	Light yellow crystalline powder	[1]
Melting Point	87°C	[1]
Boiling Point	303.3 ± 22.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Flash Point	137.2 ± 22.3 °C	[1]
SMILES	COC1=C(C=C(C=C1)Br)[O-]	[4]
InChIKey	ORBHQHXVVMZIDP-UHFFFAOYSA-N	[4]

Spectroscopic data is essential for the unambiguous identification and characterization of **4-Bromo-2-methoxy-1-nitrobenzene**. Various analytical techniques are employed to confirm its structure and purity. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases.[4][6][7] For instance, the ¹H-NMR spectrum in DMSO-d6 shows characteristic peaks at approximately 7.9 ppm (d, 1H), 7.6 ppm (s, 1H), 7.3 ppm (d, 1H), and 4.0 ppm (s, 3H), corresponding to the aromatic and methoxy protons, respectively.[8]

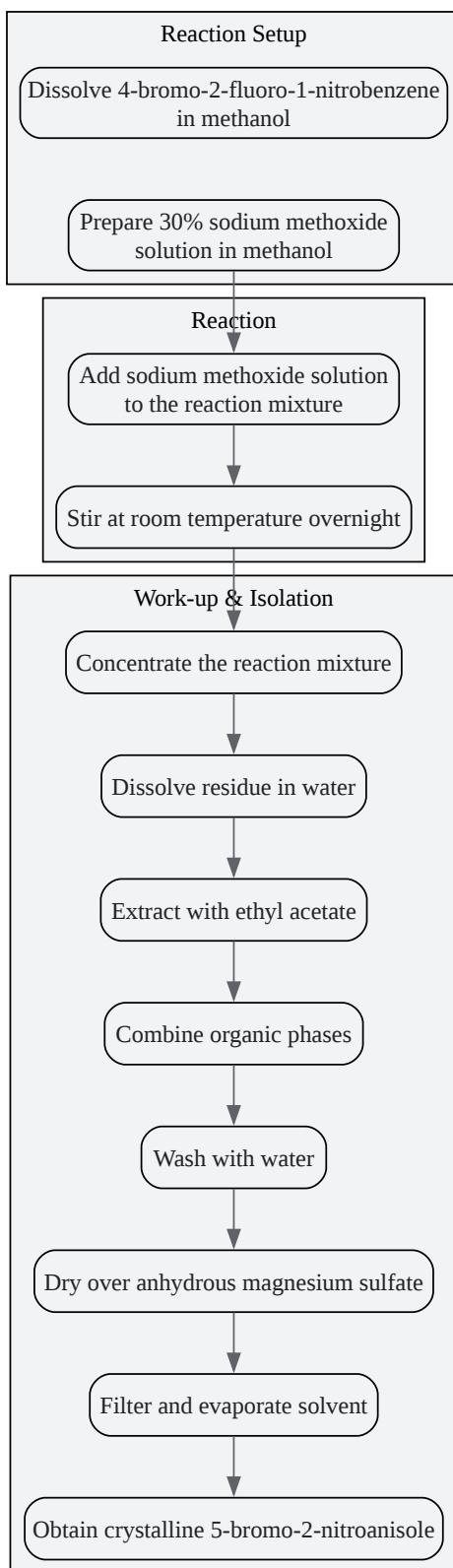
Historical Context and Foundational Synthesis Principles

While a singular "discovery" of **4-Bromo-2-methoxy-1-nitrobenzene** is not prominently documented, its existence is a logical outcome of well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry developed over the 19th and early 20th centuries. The synthesis of polysubstituted benzenes, such as this one, relies on the predictable directing effects of existing substituents on the aromatic ring.

The foundational reactions involved are:

- Nitration: The introduction of a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid.[9]
- Halogenation (Bromination): The substitution of a hydrogen atom on an aromatic ring with a bromine atom, often catalyzed by a Lewis acid.[10]
- Nucleophilic Aromatic Substitution: The replacement of a leaving group (like a halogen) on an aromatic ring by a nucleophile (like a methoxide ion).

The synthesis of compounds like **4-Bromo-2-methoxy-1-nitrobenzene** is an application of these fundamental reactions, where the order of steps and the directing effects of the substituents are critical for achieving the desired isomer. For example, the methoxy group is an ortho-, para-director, while the nitro group is a meta-director. The history of this compound is therefore intertwined with the broader history and understanding of these seminal reactions in organic synthesis.[9][10]


Modern Synthetic Protocols

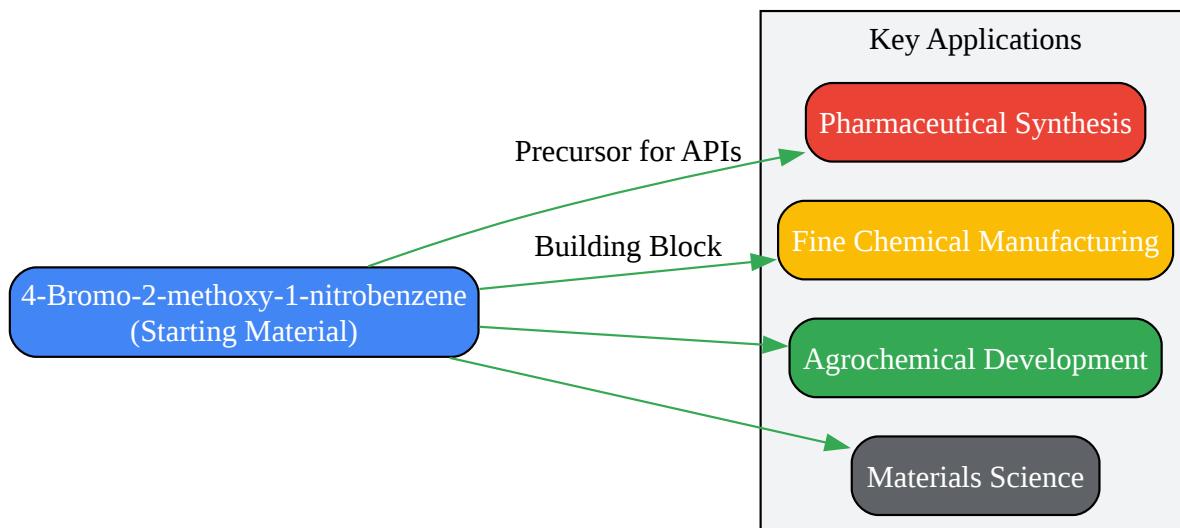
The contemporary synthesis of **4-Bromo-2-methoxy-1-nitrobenzene** is optimized for yield, purity, and scalability. One of the most direct and efficient methods involves a nucleophilic aromatic substitution reaction starting from 2-Fluoro-4-bromonitrobenzene.[8][11]

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This method leverages the high electronegativity of the fluorine atom, which activates the aromatic ring for nucleophilic attack by sodium methoxide.

Experimental Workflow:

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **4-Bromo-2-methoxy-1-nitrobenzene**.

Step-by-Step Methodology:

- Reactant Preparation: In a suitable reaction vessel, dissolve 4-bromo-2-fluoro-1-nitrobenzene (e.g., 2.0 g, 9.09 mmol) in methanol (50 mL).[8]
- Reagent Addition: To this solution, add a 30% methanolic solution of sodium methanolate (1.64 g, 9.09 mmol).[8]
- Reaction: Stir the resulting mixture at room temperature overnight to allow the reaction to proceed to completion.[8]
- Quenching and Extraction: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dissolve the remaining residue in water (30 mL) and extract the aqueous layer with ethyl acetate (2 x 30 mL).[8]
- Purification: Combine the organic extracts, wash with water, and then dry over anhydrous magnesium sulfate.[8]
- Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield **4-Bromo-2-methoxy-1-nitrobenzene** (also referred to as 5-bromo-2-nitroanisole in this procedure) as a crystalline solid. This method typically results in a high yield (e.g., 99%).[8]

Applications in Research and Drug Development

4-Bromo-2-methoxy-1-nitrobenzene is not an end-product but a valuable intermediate. Its utility stems from the differential reactivity of its functional groups, which allows for selective chemical modifications.

[Click to download full resolution via product page](#)

Caption: Key application areas for **4-Bromo-2-methoxy-1-nitrobenzene**.

- Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[12][13] The presence of the nitro group, which can be reduced to an amine, and the bromine atom, which can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), makes it a versatile scaffold for building complex drug molecules. It has been described as a nucleophile that can be used to optimize the safety profiles of drugs.[8]
- Fine and Specialty Chemicals: It serves as a precursor in the production of various fine and specialty chemicals, including dyes and other substituted aromatic compounds.[1][2]
- Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of new agrochemicals, where the specific substitution pattern is crucial for biological activity.[2]
- Materials Science: It is utilized in the development of specialty polymers and other materials where its structure can impart desirable properties like thermal stability or specific electronic characteristics.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling **4-Bromo-2-methoxy-1-nitrobenzene**. The compound is classified as hazardous and requires careful management in a laboratory or industrial setting.

Table 2: GHS Hazard and Precautionary Statements

Category	Statement	Reference(s)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[14] [15]
Precautionary - Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.	[14] [15]
Precautionary - Response	P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P319: Get medical help if you feel unwell.	[14]
Precautionary - Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.	[14]
Precautionary - Disposal	P501: Dispose of contents/container to an approved waste disposal plant.	[14]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [16] Impervious clothing is recommended.[17]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16][17]

Storage: Store in a dry, cool, and well-ventilated place.[16] Keep the container tightly closed and locked up.[14] Keep away from strong oxidizing agents.[16][17]

Conclusion

4-Bromo-2-methoxy-1-nitrobenzene stands as a testament to the power of fundamental organic reactions in creating highly functionalized and valuable chemical intermediates. While its specific discovery is not attributable to a single event, its synthesis and utility are firmly grounded in the rich history of aromatic chemistry. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its potential in the creation of novel molecules that can address challenges in medicine, agriculture, and materials science.

References

- ECHEMI. (n.d.). 4-Bromo-1-methoxy-2-nitrobenzene SDS, 33696-00-3 Safety Data Sheets.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 1-(2-Bromoethoxy)-4-nitrobenzene.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - **4-bromo-2-methoxy-1-nitrobenzene**.
- ChemicalBook. (2025, July 24). **4-bromo-2-methoxy-1-nitrobenzene** Chemical Properties, Uses, Production.
- Unknown Supplier. (2025, September 22). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Bromo-2-nitroanisole.
- CIL. (n.d.). Safety Data Sheet: 2-Bromonitrobenzene-d4.
- BLD Pharm. (n.d.). 103966-66-1|**4-Bromo-2-methoxy-1-nitrobenzene**.

- Unknown Publisher. (n.d.). Exploring 4-Bromo-1-methoxy-2-nitrobenzene: Properties and Applications.
- ChemicalBook. (n.d.). **4-bromo-2-methoxy-1-nitrobenzene**(103966-66-1) 1H NMR spectrum.
- ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative....
- Chem-Impex. (n.d.). 4-Bromo-2-methyl-1-nitrobenzene.
- Santa Cruz Biotechnology. (n.d.). **4-Bromo-2-methoxy-1-nitrobenzene**.
- ChemicalBook. (n.d.). **4-bromo-2-methoxy-1-nitrobenzene** synthesis.
- PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- Unknown Manufacturer. (n.d.). The Role of 4-Bromo-1-chloro-2-nitrobenzene in Modern Pharmaceutical Synthesis.
- Matrix Fine Chemicals. (n.d.). 4-BROMO-1-METHOXY-2-NITROBENZENE.
- ChemicalBook. (n.d.). 1-Bromo-2-methoxy-3-nitro-benzene synthesis.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-1-methoxy-2-nitrobenzene.
- PubChem. (n.d.). 5-Bromo-2-nitroanisole.
- BLD Pharm. (n.d.). 33696-00-3|4-Bromo-1-methoxy-2-nitrobenzene.
- Chemsoc. (2025, September 11). 4-Bromo-1-methoxy-2-nitrobenzene.
- National Institutes of Health (NIH). (n.d.). 1-Bromo-4-methyl-2-nitrobenzene.
- Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]
- 6. 103966-66-1|4-Bromo-2-methoxy-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. 4-bromo-2-methoxy-1-nitrobenzene(103966-66-1) 1H NMR spectrum [chemicalbook.com]
- 8. 4-bromo-2-methoxy-1-nitrobenzene | 103966-66-1 [chemicalbook.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-bromo-2-methoxy-1-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. 33696-00-3|4-Bromo-1-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. cdn isotopes.com [cdn isotopes.com]
- To cite this document: BenchChem. [Introduction: A Versatile Intermediate in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183249#discovery-and-history-of-4-bromo-2-methoxy-1-nitrobenzene\]](https://www.benchchem.com/product/b183249#discovery-and-history-of-4-bromo-2-methoxy-1-nitrobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com